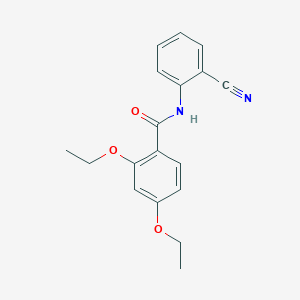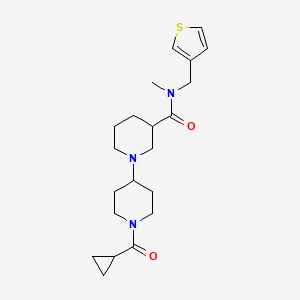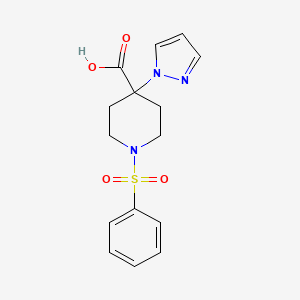
N-(2-cyanophenyl)-2,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2,4-diethoxybenzamide, also known as CDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. CDEB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The exact mechanism of action of N-(2-cyanophenyl)-2,4-diethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-cyanophenyl)-2,4-diethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and survival. Furthermore, N-(2-cyanophenyl)-2,4-diethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2,4-diethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-cyanophenyl)-2,4-diethoxybenzamide also reduces the expression of genes involved in inflammation and pain. In addition, N-(2-cyanophenyl)-2,4-diethoxybenzamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-2,4-diethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various diseases. However, there are also limitations to using N-(2-cyanophenyl)-2,4-diethoxybenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of N-(2-cyanophenyl)-2,4-diethoxybenzamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-2,4-diethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(2-cyanophenyl)-2,4-diethoxybenzamide that exhibit improved pharmacokinetic properties. Another area of interest is the investigation of the potential of N-(2-cyanophenyl)-2,4-diethoxybenzamide as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders. Finally, further studies are needed to elucidate the exact mechanism of action of N-(2-cyanophenyl)-2,4-diethoxybenzamide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-2,4-diethoxybenzamide involves the reaction between 2,4-diethoxybenzoic acid and 2-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux in an appropriate solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography to obtain pure N-(2-cyanophenyl)-2,4-diethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2,4-diethoxybenzamide has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. N-(2-cyanophenyl)-2,4-diethoxybenzamide has also been investigated for its anti-cancer properties, particularly in breast and lung cancer. Studies have shown that N-(2-cyanophenyl)-2,4-diethoxybenzamide inhibits cancer cell growth and induces apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-14-9-10-15(17(11-14)23-4-2)18(21)20-16-8-6-5-7-13(16)12-19/h5-11H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCCXEWXAMFKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2,4-diethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
![3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)

![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5295779.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B5295809.png)